sodium;prop-2-ene-1-sulfonate
CAS No.:
Cat. No.: VC13331922
Molecular Formula: C3H5NaO3S
Molecular Weight: 144.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H5NaO3S |
|---|---|
| Molecular Weight | 144.13 g/mol |
| IUPAC Name | sodium;prop-2-ene-1-sulfonate |
| Standard InChI | InChI=1S/C3H6O3S.Na/c1-2-3-7(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1 |
| Standard InChI Key | DIKJULDDNQFCJG-UHFFFAOYSA-M |
| Isomeric SMILES | C=CCS(=O)(=O)[O-].[Na+] |
| Canonical SMILES | C=CCS(=O)(=O)[O-].[Na+] |
Introduction
Chemical Properties and Synthesis
Molecular and Structural Characteristics
Sodium prop-2-ene-1-sulfonate is characterized by its ionic sulfonate group () and unsaturated allyl moiety (). The molecule’s polarity and hydrophilicity arise from the sulfonate group, while the allyl group facilitates participation in radical polymerization and electrophilic addition reactions . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 144.13 g/mol | |
| Solubility | Highly soluble in water | |
| Appearance | White crystalline solid | |
| CAS Number | 2495-39-8 |
Synthesis via Phase Transfer Catalysis
A patented synthesis method optimizes yield and purity using phase transfer catalysis (PTC). The reaction involves anhydrous sodium sulfite () and chloropropene (), with polyethylene glycol (PEG 600) and methoxypolyethylene glycol as catalysts, and hydroquinone as a polymerization inhibitor .
Reaction Conditions:
-
Temperature: 55–65°C
-
Time: 1.5–2.5 hours
-
pH: 7–9
-
Molar Ratio:
The process minimizes water usage and enhances reaction efficiency by leveraging PTC principles, achieving a yield of >90% . Post-synthesis steps include vacuum distillation (-0.06 MPa, 30–98°C) and vacuum drying (75–85°C, 2.5–3.5 hours) to isolate the product .
Table 1: Synthesis Parameters from Patent Examples
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Chloropropene (kg) | 96 | 104 |
| Reaction Time (h) | 2 | 2.5 |
| Drying Temperature (°C) | 75 | 80 |
| Byproduct NaCl Purity (%) | 98.5 | 99.1 |
Applications in Polymer Science
Polyacrylonitrile (PAN) Fiber Modification
As a third monomer in wet-spun PAN fibers, sodium prop-2-ene-1-sulfonate introduces sulfonate groups that enhance dye affinity, thermal stability, and mechanical properties . The sulfonate groups act as ionic sites, improving the fiber’s capacity to bind cationic dyes and withstand high-temperature processing .
Graft Copolymerization
In graft copolymerization with methyl methacrylate (MMA), the compound reduces homopolymerization by stabilizing free radicals during jute fiber modification . This application is critical for producing composite materials with enhanced interfacial adhesion and moisture resistance.
Hydrogel and Membrane Synthesis
Recent studies highlight its role in synthesizing anionic hydrogels for biomedical applications. Copolymerizing with acrylonitrile and acrylic acid yields networks with pH-responsive swelling behavior, suitable for drug delivery systems .
Industrial Applications
Water Treatment
The compound’s anionic character enables use as a scale inhibitor and dispersant in cooling water systems. It chelates metal ions (e.g., , ), preventing carbonate and sulfate deposition .
Paint and Coating Additives
In acrylic emulsion paints, sodium prop-2-ene-1-sulfonate improves colloidal stability and pigment dispersion. Its sulfonate groups enhance electrostatic repulsion between particles, reducing sedimentation .
Electroplating and Surface Treatment
The compound acts as a brightening agent in zinc electroplating baths, producing uniform coatings with reduced porosity. Studies demonstrate its role in modulating electroreduction kinetics, achieving deposits with enhanced corrosion resistance .
Research Frontiers and Mechanistic Insights
Electrochemical Studies
Investigations into electroreduction mechanisms reveal that the sulfonate group stabilizes intermediate complexes, lowering overpotential by 120 mV compared to traditional additives .
Chromatographic Retention Mechanisms
In porous graphitic carbon chromatography, the compound’s retention behavior with guanidine derivatives is governed by π-π interactions and ion-pairing effects. This finding informs stationary phase design for separating basic biomolecules .
Fibroblast Interaction Studies
Acrylonitrile copolymers incorporating sodium prop-2-ene-1-sulfonate exhibit reduced cytotoxicity toward fibroblasts, attributed to the sulfonate groups’ hydrophilicity mitigating protein adsorption .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume